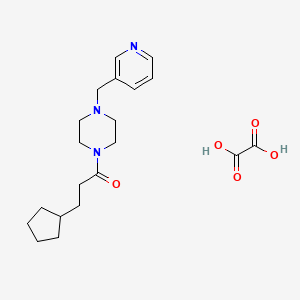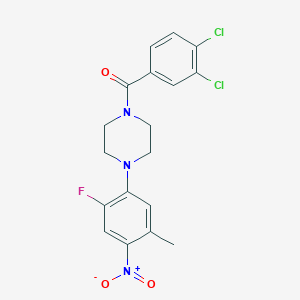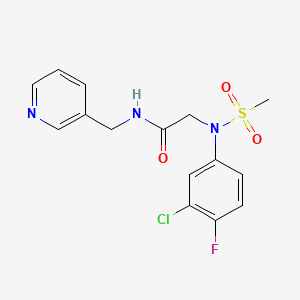![molecular formula C25H22ClFN2 B4971111 1-[(10-chloro-9-anthryl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4971111.png)
1-[(10-chloro-9-anthryl)methyl]-4-(2-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(10-chloro-9-anthryl)methyl]-4-(2-fluorophenyl)piperazine, commonly known as 10-Cl-BBQ, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 2000s by a team of researchers led by Dr. Alexander Kornienko. Since then, it has gained a lot of attention in the scientific community due to its potential applications in cancer research.
Wirkmechanismus
The exact mechanism of action of 10-Cl-BBQ is not fully understood. However, it is believed to act by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 10-Cl-BBQ can cause DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
In addition to its cytotoxic activity, 10-Cl-BBQ has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of blood vessels, which is important for the development of new cancer cells. It has also been found to induce apoptosis, a process of programmed cell death that is important for the removal of damaged or abnormal cells from the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 10-Cl-BBQ is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. For example, it has been found to be toxic to normal cells at high concentrations, which could limit its therapeutic potential. In addition, its mechanism of action is not fully understood, which could make it difficult to optimize its use in clinical settings.
Zukünftige Richtungen
Despite these limitations, there are several future directions for research on 10-Cl-BBQ. One area of interest is the development of new derivatives of the compound that could have improved efficacy and reduced toxicity. Another area of research is the investigation of its potential use in combination with other chemotherapy drugs to enhance their effectiveness. Finally, more studies are needed to fully understand the mechanism of action of 10-Cl-BBQ and its potential applications in cancer research.
Synthesemethoden
The synthesis of 10-Cl-BBQ involves a multi-step process that includes the reaction of 10-chloro-9-anthracenemethanol with 2-fluorobenzaldehyde to form an intermediate compound, which is then reacted with piperazine to yield the final product. The synthesis is relatively straightforward and can be carried out in a laboratory setting with standard equipment.
Wissenschaftliche Forschungsanwendungen
10-Cl-BBQ has been extensively studied for its potential applications in cancer research. It has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to be effective against cancer cells that are resistant to conventional chemotherapy drugs.
Eigenschaften
IUPAC Name |
1-[(10-chloroanthracen-9-yl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2/c26-25-20-9-3-1-7-18(20)22(19-8-2-4-10-21(19)25)17-28-13-15-29(16-14-28)24-12-6-5-11-23(24)27/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZWYQDICIZPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4971029.png)


![2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4971047.png)

![N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4971063.png)
![2-({N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4971071.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4971078.png)
![4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4971079.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-2(1H)-quinolinone](/img/structure/B4971106.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971107.png)
![methyl 2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4971110.png)